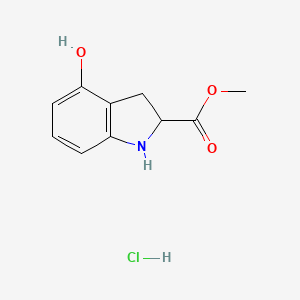

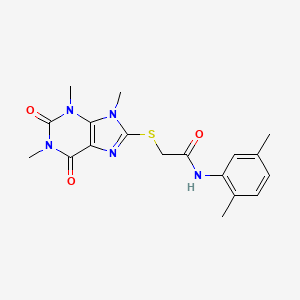

![molecular formula C12H12ClNOS B2691440 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride CAS No. 1310423-60-9](/img/structure/B2691440.png)

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a derivative of 4H-chromene , an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects .

Synthesis Analysis

The synthesis of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride involves several steps. The palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes yields 4H-thieno[3,2-c]chromene-2-carbaldehydes . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde .Molecular Structure Analysis

The molecular structure of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is based on the 4H-chromene scaffold . This scaffold is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involving 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride include electrophilic substitution at the С-8 atom and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol . These reactions lead to the formation of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .Applications De Recherche Scientifique

Antiulcer Activity

The compound 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde , derived from 4H-Thieno[2,3-c]chromen-4-ylmethanamine, exhibits high antiulcer activity . This property makes it relevant for research related to gastrointestinal health and the treatment of ulcers.

Anti-Inflammatory Applications

Derivatives of 4H-Thieno[2,3-c]chromen-4-ylmethanamine have demonstrated significant anti-inflammatory effects . Researchers have explored their potential in managing inflammatory conditions, which could be valuable for developing therapeutic interventions.

Antiallergic Properties

Some derivatives of this compound also possess antiallergic activity . Investigating their mechanisms of action and potential clinical applications could contribute to allergy management.

Analgesic Effects

Certain derivatives exhibit analgesic properties . Understanding their interactions with pain pathways may lead to novel pain-relief strategies.

Antiparkinsonian Potential

Studies have identified derivatives with antiparkinsonian activity . Further research could explore their impact on neurodegenerative diseases like Parkinson’s.

Antibacterial and Antifungal Applications

Derivatives of 4H-Thieno[2,3-c]chromen-4-ylmethanamine have demonstrated antibacterial and antifungal effects . Investigating their mechanisms and potential clinical use in combating infections is crucial.

Orientations Futures

The future directions for research on 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of 4H-chromene derivatives , this compound may hold promise for the development of new drugs for various health conditions.

Propriétés

IUPAC Name |

4H-thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS.ClH/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11;/h1-6,11H,7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNMRPAMGUCEPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

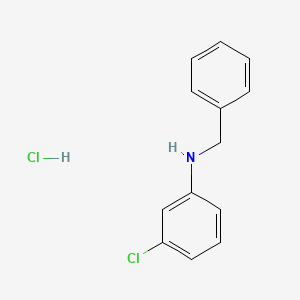

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

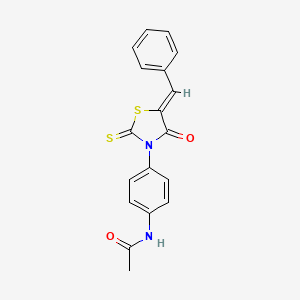

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)

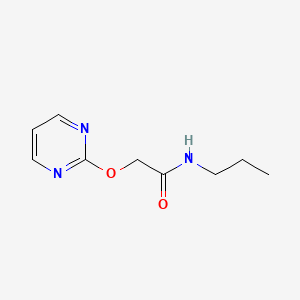

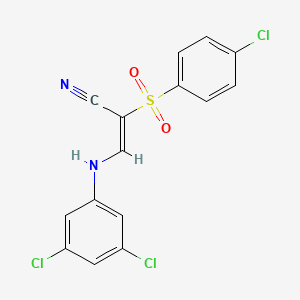

![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)

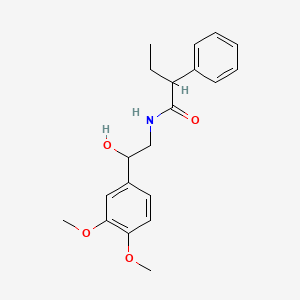

![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)

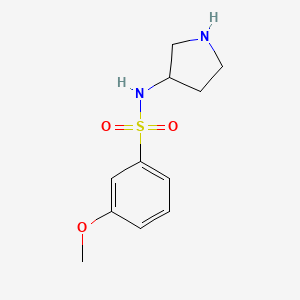

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)